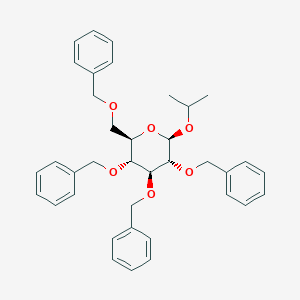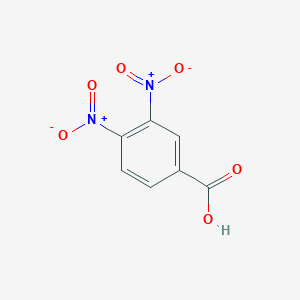![molecular formula C24H26N2O8 B044929 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid CAS No. 119623-82-4](/img/structure/B44929.png)
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which play a role in cancer cell invasion and metastasis. It also inhibits the activity of protein kinase C (PKC), which is involved in cell proliferation and survival. Additionally, it has been found to activate the caspase cascade, leading to apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that it inhibits cancer cell growth and induces apoptosis. It also inhibits angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In addition, it has been found to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid in lab experiments is its specificity for cancer cells. It can be used as a carrier for anticancer drugs, targeting cancer cells specifically and reducing the side effects of chemotherapy. However, one limitation of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for the research on 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid. One direction is to study its potential use in the development of organic semiconductors and optoelectronic devices. Another direction is to investigate its potential use as a carrier for other drugs, such as antibiotics or antivirals. Additionally, further studies on its mechanism of action and its effects on normal cells are needed to fully understand its potential applications in cancer research and drug delivery.
Méthodes De Synthèse
The synthesis of 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid involves a multi-step process. The starting material is 2,5-dipropyl-4-hydroxybenzaldehyde, which is reacted with ethyl acetoacetate to form 2,5-dipropyl-4-(1-oxoethyl)-3-hydroxybenzaldehyde. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form 3-(2,5-dipropyl-4-(1-oxoethyl)-3-hydroxyphenyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl)propanoic acid. The final step involves the hydrolysis of the ester group to form 3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid.
Applications De Recherche Scientifique
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid has been studied for its potential applications in various fields, including cancer research, drug delivery, and materials science. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug delivery, it has been used as a carrier for anticancer drugs, as it can target cancer cells specifically. In materials science, it has been studied for its potential use in the development of organic semiconductors and optoelectronic devices.
Propriétés
Numéro CAS |
119623-82-4 |
|---|---|
Nom du produit |
3-[3-(2-Carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid |
Formule moléculaire |
C24H26N2O8 |
Poids moléculaire |
470.5 g/mol |
Nom IUPAC |
3-[3-(2-carboxyethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]propanoic acid |
InChI |
InChI=1S/C24H26N2O8/c1-3-5-11-13(7-9-15(27)28)23(33)25-19-17(11)21(31)18-12(6-4-2)14(8-10-16(29)30)24(34)26-20(18)22(19)32/h3-10H2,1-2H3,(H,25,33)(H,26,34)(H,27,28)(H,29,30) |
Clé InChI |
STQQCHXEGXOWGL-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CCC(=O)O)CCC(=O)O |
SMILES canonique |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CCC(=O)O)CCC(=O)O |
Synonymes |
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-dipropanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



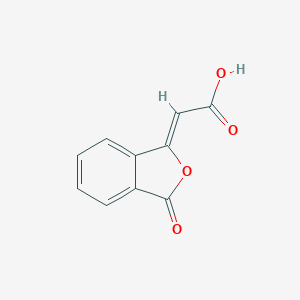

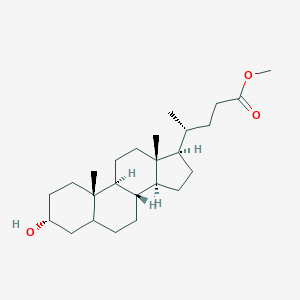




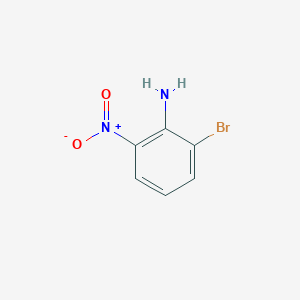
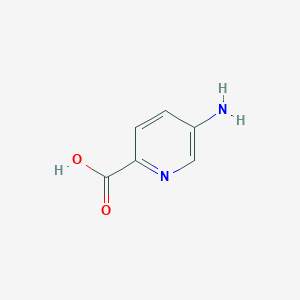
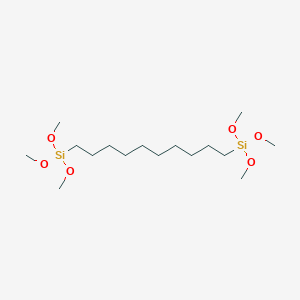
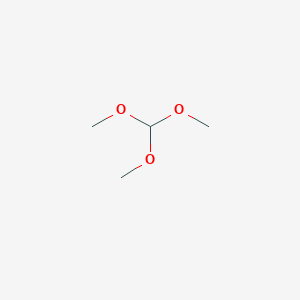
![2-Aminobenzo[D]thiazol-5-OL](/img/structure/B44870.png)
